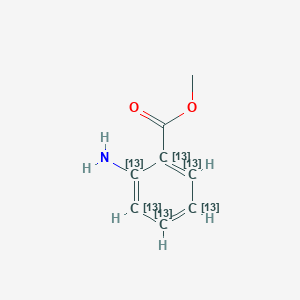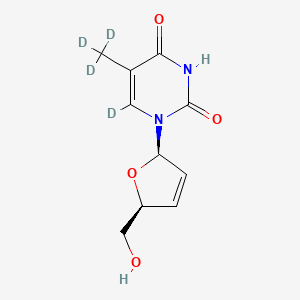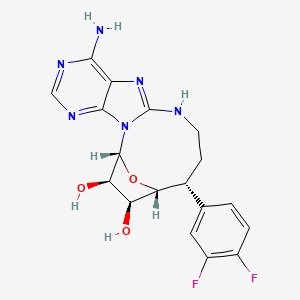
Prmt5-IN-21
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prmt5-IN-21 is a novel inhibitor targeting protein arginine methyltransferase 5 (PRMT5), an enzyme involved in the methylation of arginine residues on histone and non-histone proteins. PRMT5 plays a crucial role in various cellular processes, including gene expression, RNA splicing, and DNA repair. Inhibition of PRMT5 has shown potential in treating various cancers and other diseases .
Métodos De Preparación
The synthesis of Prmt5-IN-21 involves several steps, including the use of structure-based virtual screening and molecular docking techniques to identify potential inhibitors. The synthetic route typically involves the following steps :
Initial Screening: Virtual screening of a large library of compounds to identify potential PRMT5 inhibitors.
Molecular Docking: Docking studies to predict the binding affinity of the identified compounds to PRMT5.
Chemical Synthesis: Synthesis of the identified compounds using standard organic synthesis techniques, including the formation of key intermediates and final products through various chemical reactions.
Optimization: Optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
Industrial production methods for this compound would involve scaling up the laboratory synthesis process, ensuring consistency and purity of the final product through rigorous quality control measures .
Análisis De Reacciones Químicas
Prmt5-IN-21 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Prmt5-IN-21 has a wide range of scientific research applications, including:
Mecanismo De Acción
Prmt5-IN-21 exerts its effects by inhibiting the enzymatic activity of PRMT5. PRMT5 catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins. Inhibition of PRMT5 by this compound leads to a reduction in symmetric dimethylarginine (SDMA) marks on histones and non-histone proteins. This results in altered gene expression, disrupted RNA splicing, and impaired DNA repair processes. The molecular targets and pathways involved include the PI3K/AKT/mTOR and ERK signaling pathways, which are critical for cell proliferation and survival .
Comparación Con Compuestos Similares
Prmt5-IN-21 is unique compared to other PRMT5 inhibitors due to its specific binding affinity and selectivity for PRMT5. Similar compounds include:
PF-06939999: A SAM-competitive PRMT5 inhibitor with antitumor activity in non-small cell lung cancer.
AZ-PRMT5i-1: An MTA-cooperative PRMT5 inhibitor with high efficacy in MTAP-deficient cancers.
TNG908: A selective, brain-penetrant, MTA-cooperative PRMT5 inhibitor designed for MTAP-null cancers.
This compound stands out due to its unique chemical structure and optimized pharmacokinetic properties, making it a promising candidate for further development and clinical applications.
Propiedades
Fórmula molecular |
C18H18F2N6O3 |
|---|---|
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
(1R,14R,15R,16S,17R)-7-amino-14-(3,4-difluorophenyl)-18-oxa-2,4,6,9,11-pentazatetracyclo[13.2.1.02,10.03,8]octadeca-3,5,7,9-tetraene-16,17-diol |
InChI |
InChI=1S/C18H18F2N6O3/c19-9-2-1-7(5-10(9)20)8-3-4-22-18-25-11-15(21)23-6-24-16(11)26(18)17-13(28)12(27)14(8)29-17/h1-2,5-6,8,12-14,17,27-28H,3-4H2,(H,22,25)(H2,21,23,24)/t8-,12+,13-,14-,17-/m1/s1 |
Clave InChI |
JZKFSFVCJQMNFZ-TXXSDKCWSA-N |
SMILES isomérico |
C1CNC2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@@H]([C@@H]([C@H]1C5=CC(=C(C=C5)F)F)O4)O)O)N |
SMILES canónico |
C1CNC2=NC3=C(N=CN=C3N2C4C(C(C(C1C5=CC(=C(C=C5)F)F)O4)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(7-methyl-2-propylimidazo[4,5-b]pyridin-4-yl)methyl]-2-[2-(2H-tetrazol-5-yl)phenyl]-1,3-benzothiazole](/img/structure/B15142184.png)

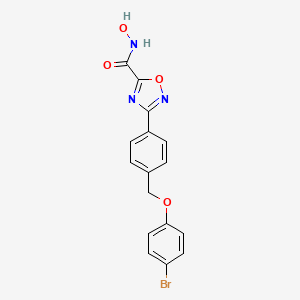
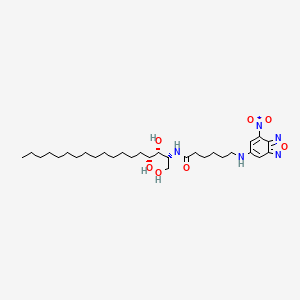
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)
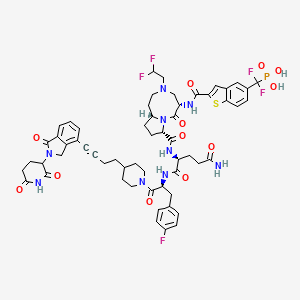


![[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-sulfooxybenzoate](/img/structure/B15142231.png)
